Kinase Inhibition Profile: N-(3-Chlorophenyl)-cyanamide Demonstrates Potent Activity Against DYRK1A and CLK2
N-(3-Chlorophenyl)-cyanamide (CAS 54507-99-2) exhibits a defined inhibitory profile against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 2 (CLK2). In direct biochemical assays, the compound inhibited human DYRK1A with an IC50 of 282 nM and human CLK2 with an IC50 of 231 nM [1]. While direct comparator data for the unsubstituted phenylcyanamide or the 4-chloro isomer are not available in this specific assay system, the potency observed is within the sub-micromolar range, establishing N-(3-chlorophenyl)-cyanamide as a validated starting point for DYRK1A/CLK2 inhibitor optimization.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 282 nM (DYRK1A), 231 nM (CLK2) |
| Comparator Or Baseline | DYRK1A (human): 282 nM; CLK2 (human): 231 nM |
| Quantified Difference | N/A (Direct measurement of target compound) |
| Conditions | Inhibition of human DYRK1A and CLK2 in biochemical assays, as curated by BindingDB and ChEMBL |
Why This Matters
These IC50 values provide a quantitative benchmark for kinase inhibition, enabling researchers to assess the compound's suitability for projects targeting DYRK1A (implicated in Down syndrome and cancer) or CLK2 (involved in alternative splicing regulation).
- [1] BindingDB. BDBM50435474 (CHEMBL1885748). Affinity Data: IC50 = 282 nM for DYRK1A, IC50 = 231 nM for CLK2. View Source
